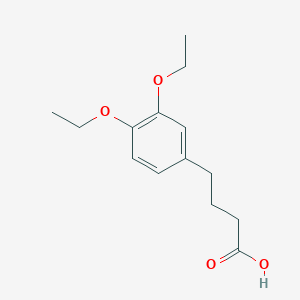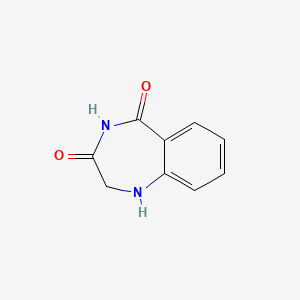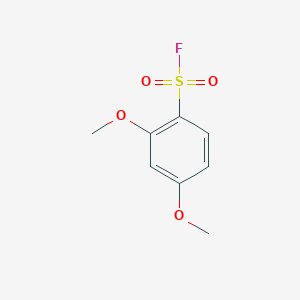
2,4-dimethoxy-Benzenesulfonyl fluoride
Descripción general
Descripción
2,4-dimethoxy-Benzenesulfonyl fluoride is a chemical compound . It is a type of sulfonyl fluoride, a group of compounds known for their diverse applications and interesting properties .
Synthesis Analysis
Sulfonyl fluorides, including this compound, have been synthesized through various methods. One approach involves direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Other methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, are known to participate in various chemical reactions. They are used as electrophilic warheads by both medicinal chemists and chemical biologists . They can engage with nucleophiles under suitable reaction conditions, leading to new activation methods .Safety and Hazards
Mecanismo De Acción
Target of Action
2,4-Dimethoxy-Benzenesulfonyl Fluoride, also known as 2,4-DIMETHOXYBENZENE-1-SULFONYL FLUORIDE, is primarily used as an electrophilic warhead by both medicinal chemists and chemical biologists . It has been found to target Human Neutrophil Elastase (hNE), a globular glycoprotein with a molecular weight of about 30 kDa .
Mode of Action
The compound interacts with its target, hNE, through a process known as proteolysis. This process involves the Ser195-Asp102-His57 catalytic triad, where the proteolysis is triggered via His57, which in turn activates the hydroxyl group of Ser195 . This nucleophilic hydroxyl group subsequently attaches to the carbonyl functionality of the target peptide bond and forms a classical tetrahedral intermediate .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving hNE. hNE is an active proteinase and has been shown to degrade a range of proteins including all extracellular matrix proteins and many important plasma proteins . When the body undergoes inflammation or infection, neutrophils are the first called immune cells . hNE and other proteases are secreted by neutrophils to destroy the pathogens and to regulate the inflammation .
Pharmacokinetics
It is known that the compound is stable and resistant to hydrolysis under physiological conditions , which suggests that it may have good bioavailability.
Result of Action
The action of this compound results in the inhibition of hNE, which can lead to the regulation of inflammation and the destruction of pathogens . This makes it a valuable tool in the treatment of conditions such as Acute Respiratory Distress Syndrome (ARDS) .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH. The compound is stable for up to six months if stored refrigerated at a pH of less than 7 . If a pH of greater than 7 is required, pH adjustment should be made just prior to use .
Análisis Bioquímico
Biochemical Properties
2,4-Dimethoxy-Benzenesulfonyl fluoride plays a crucial role in biochemical reactions, primarily as an inhibitor of serine proteases. This compound interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming a covalent bond with the serine residue in the active site of these enzymes. This interaction results in the irreversible inhibition of the enzyme’s activity, making this compound a valuable tool for studying protease function and regulation . Additionally, this compound can modify other biomolecules, such as antibodies, by reacting with specific amino acid residues, thereby altering their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by inhibiting serine proteases, which play critical roles in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteases involved in the activation of signaling molecules can lead to altered cell signaling and gene expression patterns . Furthermore, this compound can affect cellular metabolism by inhibiting proteases that regulate metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of serine residues in the active sites of target enzymes. This covalent bond formation results in the irreversible inhibition of enzyme activity. The sulfonyl fluoride group of the compound reacts with the hydroxyl group of the serine residue, forming a stable sulfonate ester linkage . This mechanism of action is highly specific and efficient, making this compound a powerful tool for studying enzyme function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to a decrease in its inhibitory activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models where prolonged exposure can lead to sustained inhibition of target enzymes and altered cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on cellular function and overall organism health . Threshold effects have been identified, where a specific dosage range results in maximal enzyme inhibition without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can inhibit enzymes involved in metabolic processes, leading to changes in metabolite levels and metabolic flux . The inhibition of specific enzymes can result in the accumulation or depletion of certain metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can influence its activity and effectiveness as an enzyme inhibitor .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can affect its ability to interact with target enzymes and other biomolecules, thereby influencing its overall biochemical effects .
Propiedades
IUPAC Name |
2,4-dimethoxybenzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHNYPCVPUUSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368849-72-2 | |
| Record name | 2,4-dimethoxybenzene-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2-Methylphenyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B3377873.png)
![5-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B3377891.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid](/img/structure/B3377906.png)

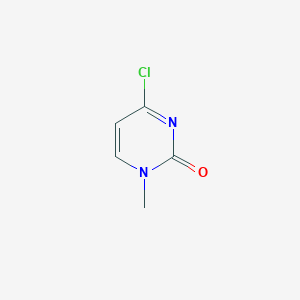
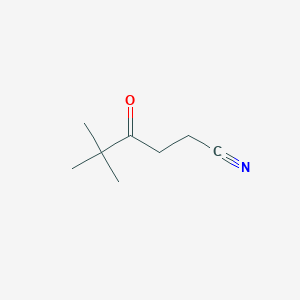
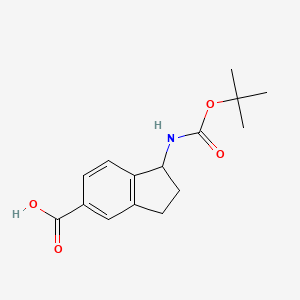
![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)
![2-[4-(2,2-dimethylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377961.png)
![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)
